What is Bromoacetamido-PEG11-azide?
What is Bromoacetamido-PEG11-azide?
An In-Depth Technical Guide to Bromoacetamido-PEG11-azide: A Heterobifunctional Crosslinker for Advanced Bioconjugation
Abstract
Bromoacetamido-PEG11-azide is a heterobifunctional crosslinking reagent that has become an indispensable tool in modern bioconjugation, chemical biology, and therapeutic development. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. The molecule's architecture features three distinct components: a thiol-reactive bromoacetamido group for covalent attachment to cysteine residues, a terminal azide group that serves as a handle for bioorthogonal "click" chemistry, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This unique combination enables the precise and stable linkage of biomolecules, enhancing their therapeutic and diagnostic potential. We will explore the fundamental chemical properties, reaction mechanisms, and core applications of this linker, with a particular focus on its role in constructing Antibody-Drug Conjugates (ADCs) and other complex bioconjugates. Detailed, field-proven protocols are provided to empower scientists to effectively implement this versatile reagent in their research and development workflows.
Introduction to Bromoacetamido-PEG11-azide
In the pursuit of targeted therapeutics and sophisticated biological probes, the ability to link distinct molecular entities with precision and stability is paramount. Bromoacetamido-PEG11-azide emerges as a superior reagent designed for this purpose. It is classified as a heterobifunctional crosslinker because it possesses two different reactive ends, allowing for sequential, controlled conjugation reactions.
The molecule's utility is derived from its three integrated functional domains:
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The Bromoacetamido Group : This is a potent electrophilic moiety that exhibits high reactivity and selectivity towards nucleophilic sulfhydryl (thiol) groups, which are primarily found on cysteine residues within proteins and peptides. This reaction forms a highly stable thioether bond, offering a significant advantage over other thiol-reactive chemistries.[1][2]
-
The Azide Group (N₃) : Positioned at the opposite terminus, the azide is a bioorthogonal functional group. It is exceptionally stable under most biological conditions and does not react with native functional groups found in biomolecules.[3] Its utility is realized in its specific reaction with alkyne-containing molecules via azide-alkyne cycloaddition, a cornerstone of "click chemistry".[3][4][5]
-
The PEG11 Spacer : Bridging the two reactive ends is a discrete polyethylene glycol (dPEG®) chain consisting of 11 ethylene glycol units. This spacer is not merely a passive linker; it imparts critical physicochemical properties to the final conjugate, including enhanced aqueous solubility, increased hydrodynamic volume, and reduced immunogenicity.[6][7][8][9][10]
Physicochemical Properties
A thorough understanding of the reagent's properties is essential for designing successful conjugation strategies, including calculating molar ratios, choosing appropriate solvents, and ensuring long-term stability.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₆H₅₁BrN₄O₁₂ | [8][11][12] |
| Molecular Weight | 691.61 g/mol | [8][11][12][13] |
| Appearance | Solid or viscous liquid | [13] |
| Purity | Typically >95% | [8][12] |
| Spacer Length | 39 atoms, ~46.0 Å | [7][8][12] |
| Solubility | Soluble in DMSO, DMF, DMAC, Methylene Chloride | [8][11][12] |
| Storage Conditions | -20°C, desiccated, protected from light | [7][8][10][13] |
| Shipping Conditions | Ambient temperature | [8][12][13] |
Expert Insight on Handling and Storage: Bromoacetamido-PEG11-azide and other dPEG® reagents are hygroscopic and can absorb moisture from the air, which can lead to hydrolysis and a reduction in reactivity.[7][8][10][12] It is imperative to store the reagent under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Before use, the vial must be allowed to equilibrate to room temperature completely before opening to prevent condensation from forming inside.[7][10][12] Stock solutions should be prepared in dry, anhydrous solvents like DMSO or DMF and used promptly or stored in small aliquots at -20°C.
Reaction Mechanisms and Scientific Rationale
The power of Bromoacetamido-PEG11-azide lies in its two distinct and controllable chemical reactions.
Thiol-Reactive Conjugation via Bromoacetamide
The bromoacetamido group reacts with thiols via a classic SN2 (bimolecular nucleophilic substitution) mechanism.
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Mechanism: The deprotonated thiol group (thiolate, -S⁻) of a cysteine residue acts as a potent nucleophile. It attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide ion, which is an excellent leaving group. This reaction results in the formation of a robust and irreversible thioether bond.
-
Causality of pH Choice: The pKa of a typical cysteine thiol is around 8.3.[2] To achieve efficient conjugation, the reaction buffer must have a pH that is high enough to deprotonate a significant fraction of the thiol groups into the more nucleophilic thiolate form, but not so high as to promote side reactions with other amino acid residues like lysine.[2] Therefore, a pH range of 7.5-8.5 is optimal for maximizing both the rate and selectivity of the reaction towards cysteines.[2]
-
The Stability Advantage: The thioether linkage formed is significantly more stable than the thiosuccinimide bond created by maleimide-thiol reactions. The latter is susceptible to a retro-Michael addition, particularly in the presence of other thiols (like glutathione in plasma), which can lead to premature deconjugation of the payload in vivo.[1][2] The bromoacetamide linkage provides superior conjugate stability, a critical factor in the development of long-circulating therapeutics like ADCs.[1]
Bioorthogonal Ligation via Azide "Click" Chemistry
The term "click chemistry" describes a class of reactions that are rapid, high-yielding, bioorthogonal, and produce minimal byproducts under mild, often aqueous, conditions.[5] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Mechanism (CuAAC): This reaction joins the azide group of our linker with a terminal alkyne on a second molecule (e.g., a cytotoxic drug, a fluorescent probe). It is not a spontaneous reaction but is accelerated by orders of magnitude in the presence of a Copper(I) catalyst.[4] The Cu(I) ion coordinates with the alkyne, activating it for cycloaddition with the azide, ultimately forming a stable 1,4-disubstituted 1,2,3-triazole ring.
-
Practical Considerations: Since Cu(I) is unstable and readily oxidizes to the inactive Cu(II) state, it is typically generated in situ by adding a reducing agent, such as sodium ascorbate, to a Cu(II) salt like copper(II) sulfate (CuSO₄).[14] Furthermore, to prevent copper precipitation and enhance catalytic efficiency in aqueous buffers, a stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is essential.[3][14]
-
Alternative Click Chemistries:
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Utilizes a ruthenium catalyst to produce the 1,5-disubstituted triazole regioisomer, which can be useful for specific structural requirements.[4][15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is critical for live-cell imaging or in vivo applications where copper toxicity is a concern.[5] This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) which reacts directly with the azide without the need for a metal catalyst.[7]
-
Core Application: Synthesis of Antibody-Drug Conjugates (ADCs)
A primary application for Bromoacetamido-PEG11-azide is in the construction of ADCs. The goal is to attach a highly potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells, thereby minimizing off-target toxicity.
The workflow involves a two-stage sequential conjugation strategy:
-
Stage 1: The antibody's interchain disulfide bonds are partially reduced to expose free cysteine thiols. The bromoacetamido end of the linker is then reacted with these thiols to create an azide-functionalized antibody.
-
Stage 2: An alkyne-modified cytotoxic drug is then "clicked" onto the azide handles on the antibody using CuAAC, completing the ADC assembly.
Detailed Experimental Protocols
The following protocols provide a robust starting point. Note: Optimization of molar equivalents, reaction times, and purification methods is critical for each specific antibody and payload combination.
Protocol 1: Thiol-Specific Labeling of an Antibody
Objective: To conjugate Bromoacetamido-PEG11-azide to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a phosphate-free buffer (e.g., PBS adjusted to pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (e.g., 10 mM in water, freshly prepared).
-
Bromoacetamido-PEG11-azide.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: 50 mM HEPES or phosphate buffer with 150 mM NaCl, 2 mM EDTA, pH 8.0.
-
Quenching Solution: 100 mM N-acetylcysteine in water.
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography (SEC) system.
Methodology:
-
Antibody Preparation:
-
Adjust the concentration of the mAb to 2-10 mg/mL in a suitable buffer.
-
Expert Rationale: TCEP is chosen as the reducing agent because it is highly selective for disulfide bonds and, unlike DTT, does not contain a free thiol that could react with the bromoacetamide linker.
-
Add a 5-10 fold molar excess of TCEP to the mAb solution. Incubate at 37°C for 60-90 minutes to achieve partial reduction of the interchain disulfides.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of Bromoacetamido-PEG11-azide in anhydrous DMSO. Vortex to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Remove the excess TCEP from the reduced antibody using a desalting column, exchanging the antibody into the pre-chilled (4°C) Conjugation Buffer (pH 8.0).
-
Immediately add a 10-20 fold molar excess of the Bromoacetamido-PEG11-azide stock solution to the reduced mAb.
-
Incubate the reaction at 4°C for 4-6 hours or at room temperature for 1-2 hours with gentle mixing. The optimal conditions should be determined empirically.
-
-
Quenching:
-
To stop the reaction, add the Quenching Solution to a final concentration of 2-5 mM (a ~10-fold molar excess over the initial linker amount). Incubate for 20 minutes at room temperature. This will consume any unreacted bromoacetamide groups.
-
-
Purification:
-
Purify the resulting azide-functionalized antibody (mAb-PEG-N₃) from excess linker and quenching reagent using SEC or repeated cycles with desalting columns. The final product should be in a buffer suitable for the subsequent click reaction (e.g., PBS, pH 7.4).
-
Characterize the product using methods such as HIC-HPLC or Mass Spectrometry to determine the average linker-to-antibody ratio (LAR).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an alkyne-modified payload to the azide-functionalized antibody.
Materials:
-
Purified mAb-PEG-N₃ (from Protocol 1).
-
Alkyne-modified payload (e.g., drug, dye).
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
THPTA ligand solution (e.g., 100 mM in water).
-
Sodium Ascorbate solution (e.g., 100 mM in water, must be prepared fresh immediately before use ).[14]
-
Anhydrous DMSO.
-
Reaction Buffer: PBS, pH 7.4.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-payload in DMSO.
-
Prepare the catalyst premix: In a microfuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ + 10 µL of 100 mM THPTA). Let it stand for 2-3 minutes.[14]
-
-
The "Click" Reaction:
-
To the mAb-PEG-N₃ solution (at 1-5 mg/mL in Reaction Buffer), add the alkyne-payload stock solution to achieve a 5-10 fold molar excess relative to the number of azide sites. Mix gently.
-
Add the catalyst premix to the reaction mixture to achieve a final concentration of ~250 µM Cu²⁺ / 1.25 mM THPTA.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubate at room temperature for 2-4 hours, protected from light.
-
-
Final Purification:
-
Purify the final ADC conjugate from the catalyst, excess payload, and other small molecules.
-
Expert Rationale: The choice of purification method depends on the properties of the ADC. SEC is effective for removing all small molecule impurities.[] If the payload significantly alters the charge or hydrophobicity of the antibody, Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) may be required to separate unconjugated antibody from the desired ADC species.[][17][18]
-
Buffer exchange the final ADC into a formulation buffer suitable for long-term storage (e.g., containing stabilizers like sucrose or polysorbate) and store at 4°C or -80°C.
-
Conclusion
Bromoacetamido-PEG11-azide stands out as a highly effective and versatile heterobifunctional crosslinker. Its design thoughtfully combines a stable, thiol-selective bromoacetamide group with a bioorthogonal azide handle, all connected by a beneficial PEG spacer. The ability to perform sequential conjugations with high efficiency and control makes it an invaluable asset for constructing advanced biomolecules. For professionals in drug development, particularly in the fields of ADCs and PROTACs, mastering the use of this reagent provides a reliable pathway to creating next-generation therapeutics with enhanced stability, solubility, and performance.
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Schlapschy, M., & Skerra, A. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. [Link]
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Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(1), 172-203. [Link]
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Merna, J., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 21, 987-995. [Link]
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AxisPharm. (n.d.). Bis-Bromoacetamido-PEG11. AxisPharm. [Link]
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